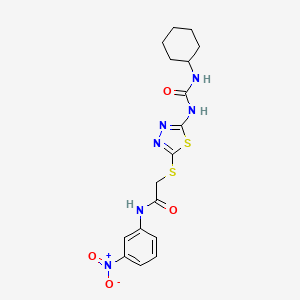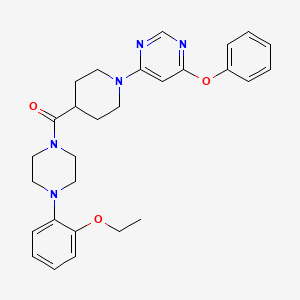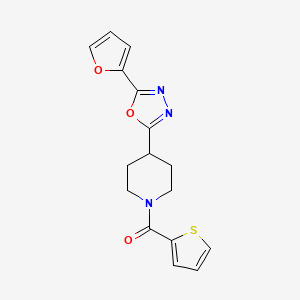
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups, including a furan ring, an oxadiazole ring, a piperidine ring, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science.
Synthesis Analysis
While I couldn’t find specific synthesis methods for this compound, the synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For example, furan and thiophene rings can be formed via cyclization reactions, while oxadiazole rings can be synthesized through the reaction of carboxylic acids with hydrazides1.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (furan, oxadiazole, piperidine, and thiophene) indicates a highly conjugated system, which could result in interesting electronic and optical properties.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions, while the oxadiazole ring could potentially participate in nucleophilic substitution reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could result in a relatively high melting point and low solubility in water.Scientific Research Applications
Antimicrobial Activities
Derivatives related to the compound have shown promising antimicrobial activities. The synthesis of azole derivatives starting from furan-2-carbohydrazide, and their subsequent evaluation for antimicrobial properties, highlighted some compounds with activity against tested microorganisms (Başoğlu et al., 2013). This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory and Antibacterial Agents
Novel pyrazoline derivatives containing furan units have been synthesized and assessed for their anti-inflammatory and antibacterial properties. Some compounds exhibited significant in vivo anti-inflammatory activity as well as potent antibacterial effects (Ravula et al., 2016). These findings indicate the potential for developing new anti-inflammatory and antibacterial drugs.
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives synthesized from amines containing furan units demonstrated anticancer and antiangiogenic activities in vivo against mouse tumor models. These compounds significantly reduced tumor volume and cell number, highlighting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).
Corrosion Inhibition
Compounds structurally related to the query compound have been investigated for their role as corrosion inhibitors for mild steel in acidic media. Their effectiveness was demonstrated through various methods, suggesting potential applications in protecting metals from corrosion (Singaravelu et al., 2022).
Histamine H3 Receptor Antagonists
Research into heterocyclic compounds similar to the query compound has led to the discovery of molecules with high affinity for the human histamine H3 receptor. This could be beneficial for developing new treatments targeting conditions like sleep disorders or obesity (Swanson et al., 2009).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity (if any). Further research would be needed to fully explore these possibilities.
properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16(13-4-2-10-23-13)19-7-5-11(6-8-19)14-17-18-15(22-14)12-3-1-9-21-12/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEKDSYLPAADJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

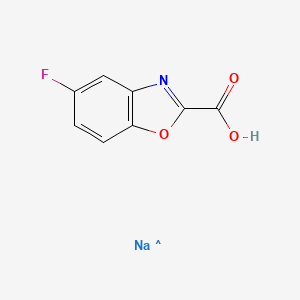
![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)
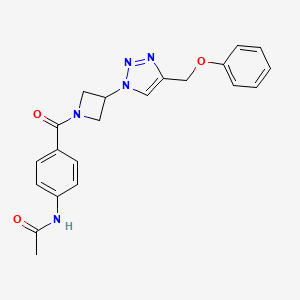
![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)
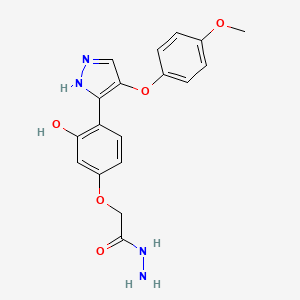
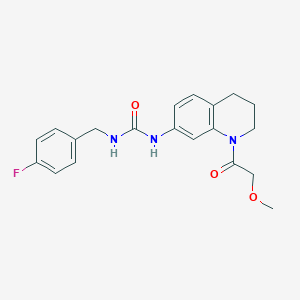
![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)
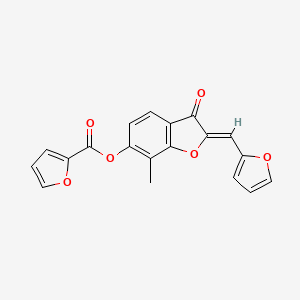
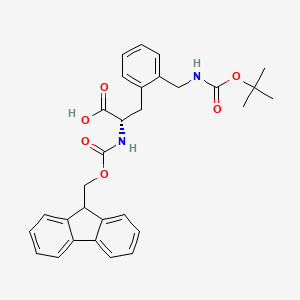
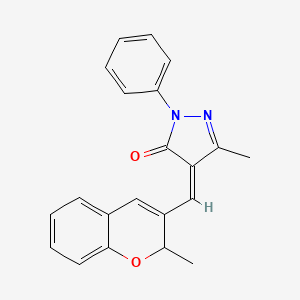
![N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide](/img/structure/B2553019.png)
